6-benzyl-2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CDK4/6 inhibitor pyrazolo[1,5-a]pyrimidine anticancer

6‑Benzyl‑2,5‑dimethyl‑N‑(3‑methylbutyl)‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 850732‑09‑1) is a fully substituted, small‑molecule pyrazolo[1,5‑a]pyrimidine (PP) derivative. The PP core is a privileged scaffold in kinase inhibitor discovery because its bicyclic architecture mimics the adenine ring of ATP while allowing extensive vector‑oriented substitutions at the 2‑, 3‑, 5‑, 6‑ and 7‑positions.

Molecular Formula C26H30N4
Molecular Weight 398.5 g/mol
Cat. No. B12208853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC26H30N4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCCC(C)C)C)C4=CC=CC=C4
InChIInChI=1S/C26H30N4/c1-18(2)15-16-27-25-23(17-21-11-7-5-8-12-21)19(3)28-26-24(20(4)29-30(25)26)22-13-9-6-10-14-22/h5-14,18,27H,15-17H2,1-4H3
InChIKeyYCTDYEZYJPESPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Benzyl‑2,5‑dimethyl‑N‑(3‑methylbutyl)‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine – Structural Classification and Core Pharmacophore


6‑Benzyl‑2,5‑dimethyl‑N‑(3‑methylbutyl)‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 850732‑09‑1) is a fully substituted, small‑molecule pyrazolo[1,5‑a]pyrimidine (PP) derivative [1]. The PP core is a privileged scaffold in kinase inhibitor discovery because its bicyclic architecture mimics the adenine ring of ATP while allowing extensive vector‑oriented substitutions at the 2‑, 3‑, 5‑, 6‑ and 7‑positions [2]. This compound combines a lipophilic N‑(3‑methylbutyl) side chain at C7, a benzyl group at C6, a phenyl ring at C3, and methyl groups at C2 and C5, generating a unique spatial and electronic constellation that differentiates it from the majority of disclosed PP analogs.

1
Fully substituted pyrazolo[1,5‑a]pyrimidine scaffold with five distinct substitution vectors
Enables systematic SAR exploration across the entire core
2
C7 branched alkylamine, C6 benzyl, and C3 phenyl generate a unique steric and H‑bond profile
Differentiates binding from unsubstituted or mono‑substituted PP analogs
3
Privileged adenine‑mimetic core supports kinase inhibitor library design
Suitable for CDK, MAPK, and related kinase family profiling campaigns

Why a Simple Pyrazolo[1,5‑a]pyrimidine Cannot Replace 6‑Benzyl‑2,5‑dimethyl‑N‑(3‑methylbutyl)‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine


Even subtle modifications to the pyrazolo[1,5‑a]pyrimidine scaffold can cause dramatic shifts in kinase selectivity, cellular potency, and pharmacokinetic profile [1]. The simultaneous presence of a C6‑benzyl, C3‑phenyl and a branched C7‑N‑alkylamine in this compound creates a hydrogen‑bond donor/acceptor network and a steric footprint that is not reproduced by analogs lacking any one of these groups. Consequently, generic PP or “pyrazolopyrimidine” surrogates are unlikely to maintain the same target‑engagement signature, making the precise regiochemical and substituent pattern essential for reproducible biological results.

C6 benzyl Removal or replacement with smaller alkyl groups may shift kinase selectivity and reduce hydrophobic packing with the ATP‑binding cleft.
C3 phenyl Loss of the aromatic ring alters the hydrogen‑bond network and π‑stacking interactions; generic pyrazolo[1,5‑a]pyrimidines lack this vector.
C7 N‑alkyl Unbranched or shorter amines fail to replicate the steric footprint and may reduce cellular permeability or isoform selectivity.

Quantitative Differentiation Evidence for 6‑Benzyl‑2,5‑dimethyl‑N‑(3‑methylbutyl)‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine


CDK4/6 Kinase Inhibition: Benchmarking Against Doxorubicin in Colorectal Cancer Cells

Although direct head‑to‑head comparison data for this exact compound are absent from public literature, a closely related analog (19i) from the same PP series achieved an IC50 of 1.02 µM against HCT‑116 colorectal cancer cells, marginally outperforming doxorubicin (IC50 = 1.08 µM) in the same assay [1]. The compound described here shares the identical pyrazolo[1,5‑a]pyrimidine core with identical substitution vectors at C2, C3, C5, C6 and C7; the only difference is the identity of the N‑alkyl substituent at C7. Structure–activity relationships from the publication demonstrate that the C7 amine chain is a critical modulator of both potency and selectivity, indicating that the 3‑methylbutyl variant may exhibit distinct kinase‑inhibition profiles relative to the reported 19i comparator.

Antiproliferative benchmark
Class-level inference
Scaffold‑matched analog 19i: HCT‑116 IC50 = 1.02 µM vs doxorubicin 1.08 µM
Supports PP scaffold antiproliferative benchmark context in colorectal cancer cell model
Data for target compound not publicly reported; analog comparison only
CDK4/6 inhibitor pyrazolo[1,5-a]pyrimidine anticancer

Enzymatic CDK4 and CDK6 Inhibition: Sub‑Micromolar Enzyme IC50 Values

Biochemical kinase assays on analog 19i, which differs only at the C7 amine, revealed CDK4 IC50 = 0.087 µM and CDK6 IC50 = 0.114 µM [1]. The benzyl‑substituted C6 position and the phenyl ring at C3 are conserved between 19i and the target compound, suggesting that the core scaffold contributes strongly to the sub‑micromolar enzymatic activity. The divergent N‑alkyl chain in the target compound is expected to further refine the selectivity window between CDK4 and CDK6, an effect that cannot be achieved with simpler, unsubstituted PP cores.

CDK4/6 enzyme inhibition
Class-level inference
Analog 19i: CDK4 IC50 = 0.087 µM, CDK6 IC50 = 0.114 µM
Sub‑micromolar enzymatic activity achievable with this chemotype
Target compound C7 chain may refine CDK4 vs CDK6 selectivity window
CDK4 CDK6 enzyme inhibition

Induction of p53‑Dependent Apoptosis: Mechanistic Differentiation from Cytotoxic Agents

Analog 19i induced G0/G1 phase cell cycle arrest and triggered 47.76% total apoptosis in HCT‑116 cells, accompanied by a 6.90‑fold up‑regulation of p53 and a 9.56‑fold increase in caspase‑3 activity [1]. These mechanistic hallmarks differentiate the PP series from DNA‑damaging chemotherapeutics and kinase inhibitors that act primarily through cytostatic mechanisms. The target compound’s unique N‑alkyl tail may further shift the balance between pro‑apoptotic and cytostatic signaling, a hypothesis that can be tested empirically.

Apoptosis & p53 pathway
Class-level inference
Analog 19i: 47.8% total apoptosis, 6.9‑fold p53 increase, 9.6‑fold caspase‑3 activation
Supports apoptosis pathway‑response interpretation in p53‑competent colorectal cancer cells
HCT‑116 model; flow cytometry and ELISA readouts
apoptosis p53 cell cycle arrest

Computationally Predicted Binding Mode: Halogen Bond with Glu94 as a Selectivity Handle

Molecular docking and dynamics simulations of analog 19i identified a non‑canonical halogen bond between a halogen substituent (present in 19i) and Glu94 of CDK6, alongside conserved hydrogen bonds with Lys35 and Val101 [1]. The target compound lacks this halogen atom, which implies that its binding mode is likely dominated by hydrophobic packing of the 3‑methylbutyl chain and the C6‑benzyl group, potentially reducing off‑target activity against kinases that rely on the halogen‑Glu94 interaction. This structural distinction provides a rationale for investigating the target compound as a selectivity‑enhanced scaffold.

Predicted binding mode
Supporting evidence
Analog 19i forms halogen bond with Glu94; target compound lacks halogen
Qualitative hypothesis for isoform selectivity over Glu94‑dependent kinases
Computational docking; experimental validation required
molecular docking halogen bond kinase selectivity

Optimal Use Cases for 6‑Benzyl‑2,5‑dimethyl‑N‑(3‑methylbutyl)‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine Based on Quantitative Evidence


Lead‑Compound Benchmarking for CDK4/6‑Targeted Colorectal Cancer Programs

The scaffold‑matched analog 19i demonstrated equipotency to doxorubicin in HCT‑116 cells (IC50 = 1.02 µM vs. 1.08 µM) and sub‑micromolar enzymatic CDK4/6 inhibition [1]. This compound, possessing an alternative C7 substituent, can serve as a chemical probe to determine whether the 3‑methylbutyl chain improves cellular permeability or alters the CDK4 vs. CDK6 selectivity ratio relative to 19i, offering a direct path to divergent SAR exploration.

Pro‑Apoptotic Kinase Inhibitor Screening in p53‑Wild‑Type Cancers

Analog 19i triggered 47.76% apoptosis and a 9.56‑fold caspase‑3 activation in p53‑competent colorectal cells [1]. Screening the target compound in a panel of p53‑wild‑type vs. p53‑mutant lines would map the contribution of the 3‑methylbutyl chain to p53‑dependent cell death, potentially identifying a therapeutic window for tumors retaining functional p53.

Selectivity Profiling Against the Glu94‑Containing Kinase Subfamily

The halogen‑Glu94 interaction identified for analog 19i [1] is absent in the target compound. This structural difference makes the compound a useful negative control for kinases that exploit the Glu94 halogen bond, enabling cleaner attribution of biological effects to hydrophobic spine interactions alone.

Medicinal Chemistry Diversification of a Privileged Scaffold

As a fully functionalized pyrazolo[1,5‑a]pyrimidine bearing five distinct substitution vectors [1][2], this compound fills a gap in commercially available PP libraries. It can be used as a core intermediate for parallel synthesis of focused kinase‑inhibitor libraries, providing a synthetic entry point that is not accessible from simpler, less substituted PP precursors.

Application
Selection Property
Validation Focus
CDK4/6 pathway inhibition studies in colorectal cancer cell models
PP scaffold with C7 branched alkylamine, C6 benzyl, C3 phenyl
Antiproliferative endpoint and CDK4 vs CDK6 selectivity ratio
Apoptosis pathway characterization in p53‑competent cell lines
Pro‑apoptotic signaling potential inferred from analog data
Caspase‑3 activation and p53 upregulation endpoints
Kinase selectivity profiling against Glu94‑dependent off‑targets
Absence of halogen‑bond donor; hydrophobic spine interactions dominate
Selectivity window over halogen‑sensitive kinases
Medicinal chemistry diversification of privileged kinase inhibitor scaffolds
Five distinct substitution vectors for parallel library synthesis
Synthetic tractability and novel SAR space exploration
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